
5-(2-Piperidin-1-ylethylamino)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Piperidin-1-ylethylamino)pyrazine-2-carbonitrile, also known as PEPA, is a synthetic compound that is used in scientific research to study the properties of ionotropic glutamate receptors. This compound has been found to have a high affinity for AMPA receptors, which are involved in synaptic plasticity, learning, and memory.
作用機序
5-(2-Piperidin-1-ylethylamino)pyrazine-2-carbonitrile acts as a positive allosteric modulator of AMPA receptors, which means that it enhances the activity of these receptors. Specifically, this compound binds to a site on the receptor that is distinct from the glutamate binding site, which results in an increase in the amplitude and duration of the synaptic response. This modulation of AMPA receptor activity has been shown to have a significant impact on synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its modulation of AMPA receptor activity, this compound has been shown to increase the release of neurotransmitters such as glutamate and dopamine. This compound has also been found to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using 5-(2-Piperidin-1-ylethylamino)pyrazine-2-carbonitrile in lab experiments is its high affinity for AMPA receptors, which makes it a useful tool for studying the function of these receptors. Additionally, the synthesis method for this compound has been optimized to yield a high purity product with good yields. However, there are also limitations to using this compound in lab experiments. For example, this compound has not been extensively studied in humans, which limits its potential for clinical applications. Additionally, the effects of this compound on other neurotransmitter systems and physiological processes are not well understood.
将来の方向性
There are a number of future directions for research on 5-(2-Piperidin-1-ylethylamino)pyrazine-2-carbonitrile. One area of interest is the development of more selective allosteric modulators of AMPA receptors, which could have potential therapeutic applications for a range of neurological and psychiatric disorders. Additionally, further research is needed to understand the effects of this compound on other neurotransmitter systems and physiological processes. Finally, the use of this compound in combination with other compounds could provide insights into the complex interactions between different neurotransmitter systems and their impact on behavior and cognition.
合成法
5-(2-Piperidin-1-ylethylamino)pyrazine-2-carbonitrile can be synthesized using a multi-step process that involves the reaction of 2,6-dichloropyrazine with 1-piperidinoethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with potassium cyanide to form the final product, this compound. This synthesis method has been optimized to yield a high purity product with good yields.
科学的研究の応用
5-(2-Piperidin-1-ylethylamino)pyrazine-2-carbonitrile is used in scientific research to study the properties of AMPA receptors, which are involved in synaptic plasticity, learning, and memory. This compound has been found to have a high affinity for AMPA receptors, which makes it a useful tool for studying the function of these receptors. This compound has been used to investigate the role of AMPA receptors in synaptic plasticity, long-term potentiation, and long-term depression. Additionally, this compound has been used to study the effects of AMPA receptor modulation on learning and memory in animal models.
特性
IUPAC Name |
5-(2-piperidin-1-ylethylamino)pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c13-8-11-9-16-12(10-15-11)14-4-7-17-5-2-1-3-6-17/h9-10H,1-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDAGUDYSZOMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC2=NC=C(N=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578554.png)
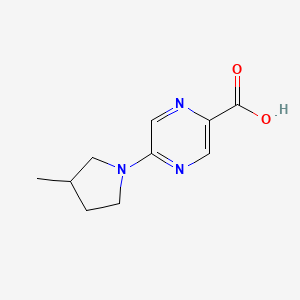
![5-[Cyclopropyl(thiophen-3-ylmethyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7578565.png)

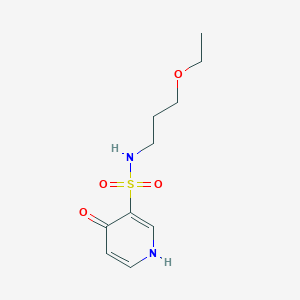

![4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B7578586.png)
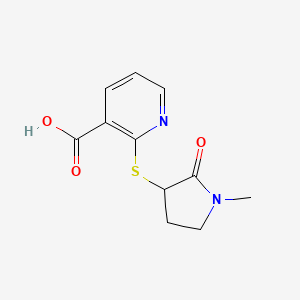
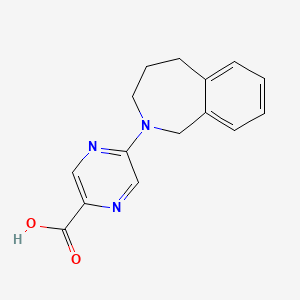
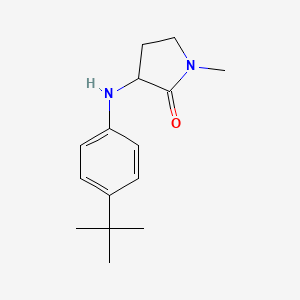
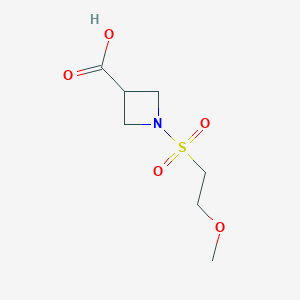
![1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid](/img/structure/B7578611.png)
![3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid](/img/structure/B7578625.png)
![5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile](/img/structure/B7578637.png)